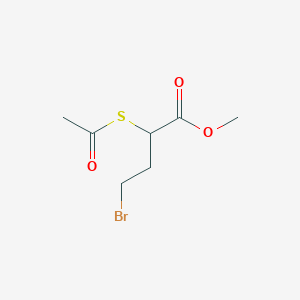

Methyl 2-(acetylthio)-4-bromobutanoate

Description

Properties

IUPAC Name |

methyl 2-acetylsulfanyl-4-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO3S/c1-5(9)12-6(3-4-8)7(10)11-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPNREMCPXLKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(CCBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Nucleophilic Substitution

Overview:

The most commonly reported preparation method for Methyl 2-(acetylthio)-4-bromobutanoate involves the nucleophilic substitution of methyl 4-bromobutanoate with thioacetic acid. This method is straightforward and efficient, yielding the target compound with good purity.

Reaction Scheme:

$$

\text{Methyl 4-bromobutanoate} + \text{Thioacetic acid} \xrightarrow[\text{Methanol}]{\text{Sodium methoxide, reflux}} \text{this compound}

$$

Detailed Procedure and Conditions:

| Parameter | Description |

|---|---|

| Starting Materials | Methyl 4-bromobutanoate, Thioacetic acid |

| Solvent | Methanol |

| Base/Catalyst | Sodium methoxide |

| Temperature | Reflux (typically ~65 °C for methanol) |

| Reaction Time | Several hours (commonly 4–6 hours) |

| Workup | Extraction, aqueous washing, drying |

| Purification | Column chromatography |

- The base (sodium methoxide) deprotonates thioacetic acid, generating a nucleophilic thiolate ion.

- The thiolate attacks the electrophilic carbon adjacent to the bromine in methyl 4-bromobutanoate, displacing the bromide ion and forming the thioester linkage.

- The reaction is typically monitored by TLC or HPLC to confirm completion.

- Purification by chromatography ensures removal of unreacted starting materials and side products.

- Mild reaction conditions

- High selectivity for substitution at the bromine site

- Straightforward isolation and purification

- Requires careful control of base concentration to avoid side reactions

- The presence of bromine makes the compound sensitive to nucleophilic substitution, so reaction conditions must be optimized to prevent overreaction or decomposition.

Preparation of Methyl 4-bromobutanoate Precursor

Since methyl 4-bromobutanoate is the key starting material, its preparation is critical. The synthesis of alkyl 2-bromoalkanoates such as methyl 4-bromobutanoate involves selective bromination of the corresponding alkanoic acid followed by esterification.

| Step | Description |

|---|---|

| 1. Bromination | Selective bromination of butyric acid to 2-bromobutyric acid under controlled temperature (-10 to -5 °C) using bromine gas in an inert atmosphere. |

| 2. Esterification | Conversion of 2-bromobutyric acid to methyl 2-bromobutanoate by reaction with methanol in the presence of sulfuric acid catalyst under reflux. |

| 3. Purification | Distillation under reduced pressure to obtain high-purity methyl 2-bromobutanoate (boiling point ~75.2 °C at 50 mbar). |

| Parameter | Details |

|---|---|

| Bromination Solvent | Typically aqueous or organic inert solvent |

| Temperature | Maintained at -10 to -5 °C to control selectivity |

| Esterification Catalyst | Concentrated sulfuric acid |

| Esterification Temp. | Reflux temperature of methanol (~65 °C) |

| Purification | Vacuum distillation |

This method ensures selective bromination at the alpha position of the carboxylic acid, minimizing side products such as alkyl bromides. The esterification step is optimized to achieve high yield and purity of the methyl ester intermediate.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | Methyl 4-bromobutanoate, Thioacetic acid | Sodium methoxide, methanol, reflux | High yield, high purity | Most direct, widely used method |

| Bromination + Esterification | Butyric acid → 2-bromobutyric acid + Methanol | Bromine, sulfuric acid, reflux | 79% yield for ester step | Prepares key intermediate methyl 4-bromobutanoate |

| Palladium-catalyzed coupling | 4-bromo-2-methylbenzoic acid methyl ester | Pd catalyst, potassium vinylfluoroborate | Not reported for target | Used for related compounds, potential alternative |

Research Findings and Considerations

- The nucleophilic substitution method is favored due to its simplicity and efficiency in producing this compound with minimal side reactions.

- The purity of methyl 4-bromobutanoate precursor significantly affects the overall yield and quality of the final product, necessitating careful control during bromination and esterification.

- Reaction monitoring using chromatographic techniques is essential to optimize reaction time and prevent overreaction or decomposition.

- The presence of both bromine and thioester groups provides unique reactivity, allowing further functionalization, but also requires mild and controlled reaction conditions to maintain compound integrity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetylthio)-4-bromobutanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone.

Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Nucleophilic Substitution: Products include substituted butanoates with various functional groups.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include alcohols and thiols.

Scientific Research Applications

Organic Synthesis

Methyl 2-(acetylthio)-4-bromobutanoate acts as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions where the bromine atom can be replaced by different nucleophiles.

Key Transformations:

- Nucleophilic Substitution: Utilizes amines, thiols, or alkoxides.

- Oxidation: The thioester group can be oxidized to sulfoxides or sulfones.

- Reduction: The ester group can be reduced to form alcohols.

Biological Applications

In biological research, this compound serves as a probe to study enzyme mechanisms involving ester and thioester hydrolysis. Its ability to undergo hydrolysis makes it valuable for investigating enzymatic reactions and metabolic pathways.

Case Study: Enzyme Mechanism Investigation

A study examined the hydrolysis of this compound by various enzymes, revealing insights into substrate specificity and catalytic mechanisms.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its reactivity allows it to be employed in creating polymers and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(acetylthio)-4-bromobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the thioester group can undergo nucleophilic attack. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols.

Comparison with Similar Compounds

Key Compounds for Comparison:

Ethyl 4-bromo-2-methylbutanoate (CAS: 2213-09-4) Structure: Ethyl ester, methyl group at position 2, bromine at position 3. Reactivity: Lacks the acetylthio group, limiting thiol-based reactivity. Bromine at position 4 allows substitution, but the methyl group at position 2 provides steric hindrance. Applications: Used in polymer intermediates and safety protocols emphasize handling volatile esters .

Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate Structure: Ethyl ester, methylene group at position 2, bromine replaced with aryl substituents. Reactivity: The aryl-amino and methoxyphenyl groups enable cyclization and heterocycle formation (e.g., pyrrolidones). Bromine absence limits halogen-specific reactions. Synthesis: Uses DMF and triethylamine, contrasting with the benzene/PTSA system for acetylthio analogs .

Methyl 2-benzoylamino-3-oxobutanoate Structure: Methyl ester, benzoylamino group at position 2, ketone at position 3. Reactivity: The enamine-forming capability (via condensation with aromatic amines) differs from acetylthio’s thioester reactivity. No bromine limits cross-coupling utility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(acetylthio)-4-bromobutanoate, and how can purity be validated?

- Methodology : Synthesis typically involves bromination of a methyl butanoate precursor followed by thioesterification. For example, bromination at the 4-position can be achieved using HBr or PBr₃ under controlled conditions . Thioesterification with acetylthiol groups may require coupling agents like DCC/DMAP. Purity is validated via HPLC (≥95% purity) and corroborated by NMR (¹H/¹³C) to confirm the absence of unreacted intermediates or byproducts .

Q. How should this compound be stored to ensure stability?

- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the thioester group or bromine displacement. Monitor degradation via periodic GC-MS analysis; discoloration (e.g., yellowing) or precipitate formation indicates decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use ¹H NMR to confirm the acetylthio group (δ ~2.3–2.5 ppm for S-acetyl protons) and bromine’s electronic effects on adjacent protons. IR spectroscopy identifies C=O (thioester, ~1680–1720 cm⁻¹) and C-Br (~500–600 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and isotopic pattern from bromine .

Advanced Research Questions

Q. How can conflicting NMR data for derivatives of this compound be resolved?

- Methodology : Contradictions in splitting patterns may arise from rotameric equilibria of the thioester group. Use variable-temperature NMR (e.g., –40°C to 25°C) to slow rotation and clarify splitting. Alternatively, employ 2D NMR (COSY, HSQC) to assign overlapping signals. Computational modeling (DFT) can predict coupling constants for comparison .

Q. What strategies enhance regioselectivity in nucleophilic substitution reactions involving the bromine and acetylthio groups?

- Methodology : The bromine at C4 is more electrophilic due to the electron-withdrawing thioester at C2. Use bulky bases (e.g., LDA) to favor substitution at C3. For selective thioester modification, employ soft nucleophiles (e.g., thiols) under mild conditions (pH 7–8, RT) to avoid C-Br cleavage .

Q. How can Pd-catalyzed cross-coupling reactions be optimized with this compound as a substrate?

- Methodology : The bromine serves as a coupling site for Suzuki-Miyaura or Heck reactions. Use Pd(PPh₃)₄ (2–5 mol%) with arylboronic acids in degassed THF/water (3:1) at 80°C. Monitor reaction progress via TLC and isolate products via column chromatography (silica gel, hexane/EtOAc). Confirm coupling efficiency via ¹H NMR and X-ray crystallography (if crystalline) .

Q. What are the decomposition pathways of this compound under varying conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) reveal hydrolysis of the thioester to 4-bromo-2-mercaptobutanoic acid, detectable via LC-MS. Oxidative degradation (e.g., peroxide formation) is mitigated by antioxidants like BHT. Kinetic studies (Arrhenius plots) predict shelf life under standard storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.